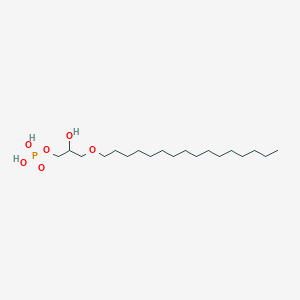
1-Hexadecyl Lysophosphatidic Acid
描述
1-Hexadecyl Lysophosphatidic Acid is a 1-alkyl-sn-glycerol 3-phosphate in which the 1-alkyl group is specified as hexadecyl. This compound is a significant metabolite in various biological processes, particularly in mammals . It is known for its role in cellular signaling and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: 1-Hexadecyl Lysophosphatidic Acid can be synthesized through a chemo-enzymatic process. The synthesis typically involves the use of 3-O-benzyl-sn-glycerol as a starting material, followed by a series of chemical reactions to introduce the hexadecyl group and the phosphate moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar routes as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.
化学反应分析
Types of Reactions: 1-Hexadecyl Lysophosphatidic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate group or the glycerol backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups or the phosphate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions.
Major Products: The major products formed from these reactions include various phosphorylated and alkylated derivatives, which have distinct biological and chemical properties .
科学研究应用
1-Hexadecyl Lysophosphatidic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex lipids and glycerophospholipids.
Biology: The compound plays a role in cellular signaling pathways and is studied for its involvement in metabolic processes.
Medicine: Research focuses on its potential therapeutic applications, including its role in inflammation and cancer.
Industry: It is used in the production of specialized lipids for various industrial applications
作用机制
The mechanism of action of 1-Hexadecyl Lysophosphatidic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with G protein-coupled receptors, mediating various biological responses.
Pathways Involved: It is involved in pathways related to cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility.
相似化合物的比较
- 1-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine
- 1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- 1-Palmityl-2-hydroxy-sn-glycero-3-phosphate
Comparison: 1-Hexadecyl Lysophosphatidic Acid is unique due to its specific alkyl group and phosphate moiety, which confer distinct biological activities. Compared to similar compounds, it has unique interactions with cellular receptors and pathways, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
(3-hexadecoxy-2-hydroxypropyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23/h19-20H,2-18H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVRFPVHQPHXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578543 | |
| Record name | 3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52603-03-9 | |
| Record name | 3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















